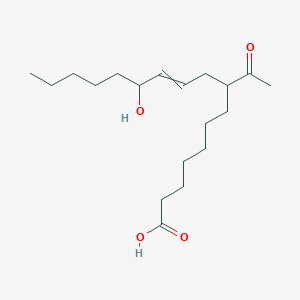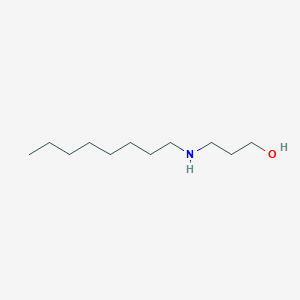![molecular formula C10H13N3O B14644800 (1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene CAS No. 54717-51-0](/img/structure/B14644800.png)
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene is an organic compound characterized by its unique structure, which includes an ethenyloxy group, an ethyl chain, and a phenyltriazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene typically involves the reaction of 2-(ethenyloxy)ethylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyloxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazene derivatives.
Aplicaciones Científicas De Investigación
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or binding to receptor sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-2-ene: Similar structure but with a different position of the triazene group.
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-3-ene: Another isomer with a different triazene configuration.
Uniqueness
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
54717-51-0 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-(2-ethenoxyethyldiazenyl)aniline |
InChI |
InChI=1S/C10H13N3O/c1-2-14-9-8-11-13-12-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,11,12) |
Clave InChI |
DVSPLFNWSRJRLH-UHFFFAOYSA-N |
SMILES canónico |
C=COCCN=NNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
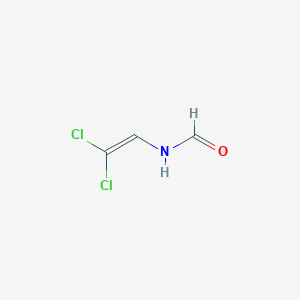

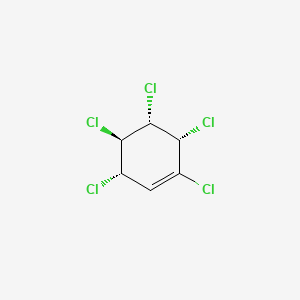


![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)
![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
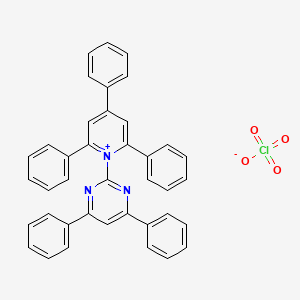
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)

